![molecular formula C8H12N2O2S B1623306 Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 57591-82-9](/img/structure/B1623306.png)
Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of thiazole compounds often involves reactions with hydrazonoyl halides . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is 200.26 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit significant antimicrobial properties. For instance, certain compounds have shown activity against bacterial strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains such as Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae .
Anti-inflammatory and Analgesic Properties
Some thiazole compounds demonstrate anti-inflammatory and analgesic activities. They can be compared with known drugs like indomethacin and celecoxib in terms of their ulcerogenic index, indicating their potential for use in pain management and inflammation reduction .
Antitumor and Cytotoxic Activity
Thiazoles have also been reported to possess antitumor and cytotoxic activities. Certain synthesized thiazole derivatives have shown potent effects on human tumor cell lines, including prostate cancer cells .
Proteomics Research
The compound is available for purchase as a product for proteomics research. This suggests its potential application in the study of proteins and proteomes .
Pharmaceutical Testing
It is also used as a reference standard in pharmaceutical testing to ensure accurate results, indicating its role in quality control and drug development processes .
Future Directions
Thiazole compounds have been the focus of medicinal chemists due to their potential therapeutic applications . They are being explored for the development of novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10(3)8(9)13-6/h9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFICIDXFDUJWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N)S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395049 | |
Record name | Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
CAS RN |
57591-82-9 | |
Record name | Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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